molecular formula C21H19Cl2NO B2517905 2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol CAS No. 306977-69-5

2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol

Cat. No. B2517905
CAS RN: 306977-69-5
M. Wt: 372.29
InChI Key: RUBBJTFKKHUEPV-UHFFFAOYSA-N
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Description

The compound 2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol is a derivative of 2-amino-1,2-diphenylethanol, which has been studied for its optical resolution and its application in enantioselective synthesis. The compound is related to the class of beta-2 agonists and has been synthesized in various forms for pharmacokinetic studies.

Synthesis Analysis

The synthesis of related compounds, such as 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols, has been developed, and these compounds are structural isomers of beta-2 agonists like clenproperol and clenpenterol . The synthesis process involves methods that allow for the creation of optically active forms of amino alcohols, which can then be used as resolving agents for other chiral compounds .

Molecular Structure Analysis

Quantum chemical calculations using density functional theory have been performed on similar compounds like 1,2-diphenyl-2-(1-phenylethylamino)ethanol to determine molecular orbital energies, bond lengths, bond angles, and charge distribution . These studies have shown that the structure of these compounds is stable with low reactivity, indicating that they do not readily form hydrogen bonds by themselves .

Chemical Reactions Analysis

The optically active forms of 2-amino-1,2-diphenylethanol have been used in enantioselective reductions of prochiral ketones, yielding optically active alcohols with varying degrees of optical purity . This demonstrates the compound's utility in chemical reactions that require specific stereochemistry.

Physical and Chemical Properties Analysis

Pharmacokinetic studies of structurally related compounds have shown that the presence of halogen atoms in the molecules prevents rapid metabolic inactivation, which is crucial for maintaining therapeutic levels in the bloodstream . The pharmacokinetic parameters such as area under the curve, half-elimination time, mean retention time, and plasma clearance have been computed, providing insight into the behavior of these compounds in biological systems .

Scientific Research Applications

Biotransformation and Synthesis of Chiral Intermediates

One study highlights the biotransformation capabilities of a new Acinetobacter sp. isolate for the highly enantioselective synthesis of a chiral intermediate of Miconazole, an antifungal agent. This process involves the conversion of 2-chloro-1-(2,4-dichlorophenyl) ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, showcasing a novel route for producing valuable chiral intermediates for drug synthesis (Miao, Liu, He, & Wang, 2019).

Enantioselective Reduction and Derivative Synthesis

Oxidation and Characterization of Ethanol Derivatives

Another study focuses on the synthesis and oxidation of (E)-1,2-diphenyl-2-(arylimino) ethanol derivatives. These compounds were synthesized and then oxidized, yielding products with high yield and providing valuable data for further chemical synthesis and study (Aiube, Najiam, & Kadhum, 2013).

Applications in Asymmetric Catalysis

There is significant interest in the use of chiral amino alcohols, including derivatives of the compound , as ligands in asymmetric catalysis. For instance, enantiopure amino alcohols have been synthesized and used as chiral ligands in Diels-Alder reactions and asymmetric cyclopropanation, demonstrating the versatility and potential of these compounds in organic synthesis (Kanemasa, Adachi, Yamamoto, & Wada, 2000); (Jiang, Ming, Tan, Qian, & You, 2002).

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylamino]-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO/c22-19-12-11-16(20(23)13-19)14-24-15-21(25,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,24-25H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBBJTFKKHUEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=C(C=C(C=C2)Cl)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol

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